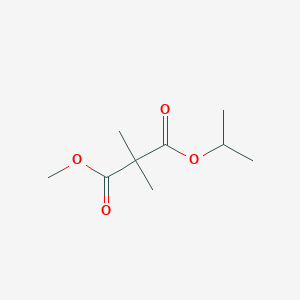![molecular formula C10H18O3 B14461631 [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol CAS No. 67625-77-8](/img/structure/B14461631.png)
[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol: is an organic compound characterized by the presence of a dioxolane ring attached to a cyclohexyl group, which is further connected to a methanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol typically involves the reaction of cyclohexanone with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring. This intermediate is then subjected to a reduction reaction to introduce the methanol group. Common reagents used in these reactions include sulfuric acid as the catalyst and sodium borohydride for the reduction step.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methanol moiety, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features make it a suitable candidate for probing the activity of specific enzymes.
Medicine
In medicine, this compound may be explored for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs or diagnostic agents.
Industry
Industrially, the compound can be used in the production of polymers, resins, and other materials. Its stability and reactivity make it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dioxolane ring and cyclohexyl group contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
- [4-(1,3-Dioxolan-2-yl)cyclohexyl]methanol
- Cyclohexylmethanol
- 1,3-Dioxolane derivatives
Uniqueness
Compared to similar compounds, [1-(1,3-Dioxolan-2-yl)cyclohexyl]methanol stands out due to the presence of both the dioxolane ring and the cyclohexyl group. This unique combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
67625-77-8 |
|---|---|
Fórmula molecular |
C10H18O3 |
Peso molecular |
186.25 g/mol |
Nombre IUPAC |
[1-(1,3-dioxolan-2-yl)cyclohexyl]methanol |
InChI |
InChI=1S/C10H18O3/c11-8-10(4-2-1-3-5-10)9-12-6-7-13-9/h9,11H,1-8H2 |
Clave InChI |
QRLSTKFUQDHLPV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CO)C2OCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



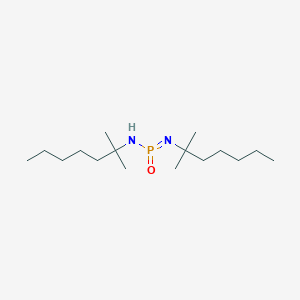

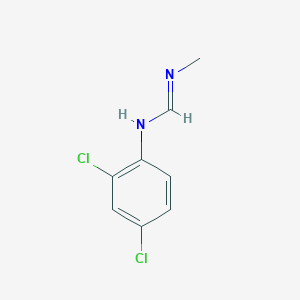



![4-Methoxybicyclo[5.2.0]nona-1,4,6-trien-3-one](/img/structure/B14461603.png)
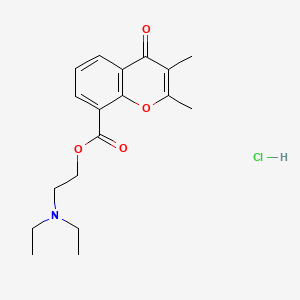
![3-[1-(Ethoxycarbonyl)-2-oxocyclododecyl]propanoic acid](/img/structure/B14461611.png)
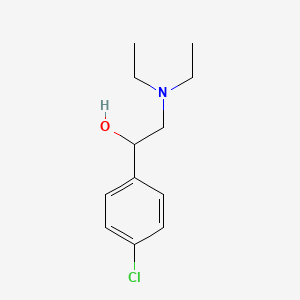
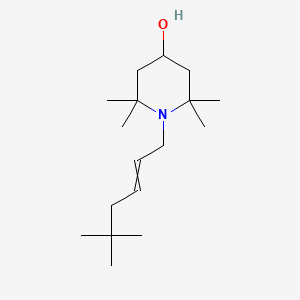
![3-Methyl-3-[1-(trimethylsilyl)ethenyl]cyclohexan-1-one](/img/structure/B14461625.png)
